Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Overview
Description
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester is an organic compound with the molecular formula C5H8BrNO3. It is a derivative of propanoic acid, featuring a bromine atom, a methoxyimino group, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester typically involves the bromination of propanoic acid derivatives followed by esterification and the introduction of the methoxyimino group. One common method involves the bromination of methyl propanoate using bromine in the presence of a catalyst, followed by the reaction with methoxyamine under controlled conditions to introduce the methoxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Formation of 3-amino-2-(methoxyimino)propanoic acid derivatives.
Reduction: Formation of 3-bromo-2-(aminomethyl)propanoic acid derivatives.
Hydrolysis: Formation of 3-bromo-2-(methoxyimino)propanoic acid.
Scientific Research Applications
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methoxyimino group are key sites for chemical interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromopropanoate: Similar structure but lacks the methoxyimino group.
Methyl 2-bromo-3-oxopropanoate: Contains a keto group instead of the methoxyimino group.
Ethyl 3-bromo-2-(methoxyimino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester is unique due to the presence of both a bromine atom and a methoxyimino group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl 3-bromo-2-methoxyiminopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c1-9-5(8)4(3-6)7-10-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSSWLENLQCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705997 | |
Record name | Methyl 3-bromo-2-(methoxyimino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108412-10-8 | |
Record name | Methyl 3-bromo-2-(methoxyimino)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108412-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-2-(methoxyimino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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